3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol
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Overview
Description
3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol is an organic compound belonging to the biphenyl family This compound is characterized by its two phenyl rings connected by a single bond, with methyl and octadecyl groups attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
Grignard Reaction: This method involves the reaction of aryl magnesium bromides with carbonyl compounds, followed by hydrolysis to yield the desired biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives with hydroxyl or alkyl groups.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-5,5’-dioctadecyl[1,1’-biphenyl]-4,4’-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Pathways Involved: The compound can modulate oxidative stress pathways, leading to its potential antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
391864-99-6 |
---|---|
Molecular Formula |
C50H86O2 |
Molecular Weight |
719.2 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methyl-5-octadecylphenyl)-2-methyl-6-octadecylphenol |
InChI |
InChI=1S/C50H86O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-41-47(39-43(3)49(45)51)48-40-44(4)50(52)46(42-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39-42,51-52H,5-38H2,1-4H3 |
InChI Key |
IIKWFYKXUHAOSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=C(C(=CC(=C1)C2=CC(=C(C(=C2)C)O)CCCCCCCCCCCCCCCCCC)C)O |
Origin of Product |
United States |
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